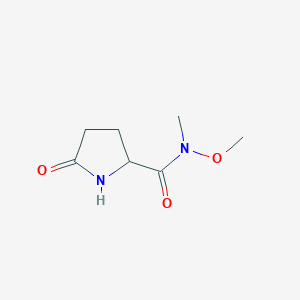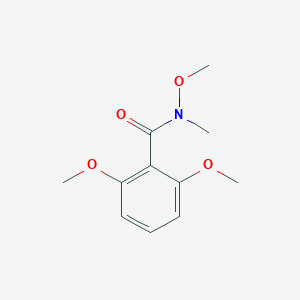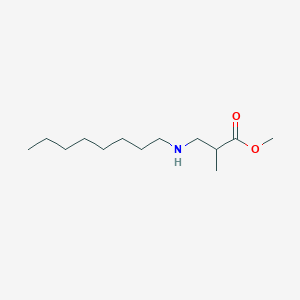![molecular formula C11H23NO4 B6340184 Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-95-2](/img/structure/B6340184.png)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate” is a chemical compound with the molecular formula C11H23NO4 . It has an average mass of 233.305 Da and a mono-isotopic mass of 233.162704 Da . The compound contains a total of 42 atoms ; including 25 Hydrogen atoms , 12 Carbon atoms , 1 Nitrogen atom , and 4 Oxygen atoms .
Scientific Research Applications
MDEAMP has been used in a variety of scientific research contexts, including studies of enzyme kinetics, drug metabolism, and biochemistry. It has been used to investigate the mechanism of action of various enzymes, as well as to study the metabolism of drugs. MDEAMP has also been used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
MDEAMP acts as a reversible inhibitor of several enzymes, including cytochrome P450 enzymes, acetylcholinesterase, and monoamine oxidase. It has been shown to interact with the active sites of these enzymes, blocking the binding of substrate molecules and preventing their metabolism. This inhibition is reversible, meaning that the enzyme can be reactivated by the removal of MDEAMP.
Biochemical and Physiological Effects
MDEAMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to modulate the activity of various enzymes. In addition, MDEAMP has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
MDEAMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively efficient. In addition, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, there are some limitations to the use of MDEAMP in laboratory experiments. It is not always possible to accurately measure the concentrations of MDEAMP in solution, making it difficult to accurately determine the effects of MDEAMP on various biochemical and physiological processes.
Future Directions
There are a number of potential future directions for research involving MDEAMP. These include further investigations into the mechanism of action of MDEAMP, as well as studies of its effects on drug metabolism. In addition, further studies could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Finally, further research could be conducted to develop more efficient synthesis methods for MDEAMP, as well as to develop methods for more accurately measuring its concentrations in solution.
Synthesis Methods
MDEAMP is synthesized through a two-step process, beginning with the reaction of diethylenetriamine (DETA) with Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate 3-methoxypropionate. The resulting product, this compound 3-diethylaminopropanoate (MDEAP), is then reacted with ethyl chloroformate to form MDEAMP. This reaction is highly efficient, with yields of up to 99%.
properties
IUPAC Name |
methyl 3-(2,2-diethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-5-15-10(16-6-2)8-12-7-9(3)11(13)14-4/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJYLPDPRRFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC(C)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)








![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)


![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)